molecular formula C30H38O10 B13437052 10-Deacetyl-7-methyl Baccatin III

10-Deacetyl-7-methyl Baccatin III

Cat. No.: B13437052
M. Wt: 558.6 g/mol
InChI Key: IWJSBKNWKLQICP-ARYQKKAUSA-N
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Description

10-Deacetyl-7-methyl Baccatin III (CAS 1444818-14-7) is a specialized taxane derivative with significant importance in pharmaceutical research, particularly as a critical synthetic intermediate in the development of next-generation chemotherapeutic agents . With a molecular formula of C30H38O10 and a molecular weight of 558.62 g/mol, this compound serves as a key precursor in the semi-synthesis of advanced taxane-based drugs like cabazitaxel . Its core research value lies in its structurally optimized backbone, which contains the essential baccatin III core functionalized with a methyl group at the C-7 position, a modification that can influence the metabolic stability and bioavailability of final drug candidates . Researchers utilize this compound to investigate structure-activity relationships (SAR) within the taxane family, exploring how modifications at the C-7 and C-10 positions affect the compound's mechanism of action as a microtubule-stabilizing agent . By promoting tubulin polymerization and inhibiting microtubule depolymerization, it disrupts mitosis and leads to apoptosis in rapidly dividing cells, a fundamental pathway targeted in cancer therapy . The compound exhibits a density of 1.4±0.1 g/cm³ and a flash point of 221.6±25.0 °C, which are pertinent for safe handling and storage in a laboratory setting . For Research Use Only. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H38O10

Molecular Weight

558.6 g/mol

IUPAC Name

[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30?/m0/s1

InChI Key

IWJSBKNWKLQICP-ARYQKKAUSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Taxane Precursors

Botanical Sources within the Taxus Genus and Species-Specific Taxane (B156437) Profiles

The genus Taxus, commonly known as yew, encompasses several species that are the primary natural source of taxanes, a class of diterpenoid compounds. nih.govmdpi.com Among the hundreds of taxoids isolated from various yew species, 10-Deacetyl-7-methylbaccatin III is a key precursor in the semisynthesis of important pharmaceutical agents. nih.govnih.gov The concentration and composition of taxanes, including 10-Deacetylbaccatin III, exhibit significant variability both between different Taxus species and within individual plants of the same species, influenced by factors such as geographical location, season, and the specific plant part. mdpi.comnih.gov

Different parts of the yew tree, such as the bark, needles, and twigs, contain a variety of taxanes. researchgate.netgoogle.com For instance, research has identified paclitaxel (B517696), cephalomannine, 10-deacetylpaclitaxel, 10-deacetylbaccatin III, baccatin (B15129273) III, and 7-xylosyltaxanes in the bark of Taxus species. researchgate.net The needles of Taxus baccata are a particularly important source for the isolation of 10-deacetylbaccatin III (10-DAB III). researchgate.net

The following table provides an overview of some Taxus species and the taxanes they are known to produce:

Taxus Species Known Taxane Constituents References
Taxus baccata (European Yew)Paclitaxel, 10-deacetylbaccatin III, Baccatin III nih.govresearchgate.neticontechjournal.com
Taxus brevifolia (Pacific Yew)Paclitaxel, Cephalomannine, 10-deacetylbaccatin III nih.govnih.gov
Taxus canadensis (Canadian Yew)Paclitaxel, 10-deacetylbaccatin III nih.govgoogle.com
Taxus chinensis (Chinese Yew)10-deacetylbaccatin III, 7-xylosyl-10-deacetyltaxol, Cephalomannine, Paclitaxel nih.govnih.gov
Taxus cuspidata (Japanese Yew)Paclitaxel, 10-deacetylbaccatin III nih.govnih.gov
Taxus wallichiana (Himalayan Yew)Paclitaxel, 10-deacetylbaccatin III nih.govnih.gov
Taxus sumatrana10-deacetylbaccatin III nih.govnih.gov
Taxus x mediaPaclitaxel nih.gov
Taxus floridanaPaclitaxel nih.gov
Taxus yunnanensisPaclitaxel nih.gov
Taxus maireiPaclitaxel nih.gov

This variability in taxane profiles underscores the importance of species selection and optimization of harvesting strategies for the efficient production of specific taxane precursors.

Endophytic Fungi as Alternative Biological Producers of Taxanes

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, have emerged as a promising alternative source for the production of taxanes. nih.govd-nb.info This discovery was driven by the limitations associated with sourcing taxanes from yew trees, such as their slow growth and the relatively low yields of desired compounds. nih.gov A significant breakthrough was the isolation of taxol-producing endophytic fungi from both Taxus and non-Taxus plants. nih.gov

Several endophytic fungal strains have been identified that can produce taxanes, including the crucial precursor 10-deacetylbaccatin III. For example, a study on the endophytic fungi from the inner root bark of Taxus wallichiana var. mairei led to the identification of a Trichoderma sp. strain (IRB54) capable of producing 10-DABIII at a concentration of 187.564 µg/L in a potato dextrose broth (PDB) culture medium. nih.gov Another study isolated a Gliocladium sp. from the Indian yew tree, Taxus baccata, which was found to produce both taxol and 10-DAB III, with yields of 10 µg/L and 65 µg/L, respectively. nih.gov

The following table summarizes some endophytic fungi that have been reported to produce taxanes:

Fungal Species Host Plant Taxane(s) Produced Reference(s)
Trichoderma sp. (IRB54)Taxus wallichiana var. mairei10-deacetylbaccatin III nih.gov
Gliocladium sp.Taxus baccataTaxol, 10-deacetylbaccatin III nih.gov
Taxomyces andreanaeTaxus brevifoliaTaxol and related taxanes umt.edu
Alternaria alternata F3Taxus fruitsTaxol nih.gov
Grammothele lineataCorchorus olitorius (Jute)Paclitaxel, 10-deacetylbaccatin-III, Baccatin-III plos.org

The ability of these microorganisms to produce valuable taxane precursors offers a potential avenue for large-scale, sustainable production through fermentation, independent of the geographical and logistical constraints of harvesting yew trees.

Optimization of Extraction and Initial Purification Strategies from Biomass

Advanced Solvent-Based Extraction Techniques

The extraction of taxanes from plant biomass is a critical first step in their isolation and purification. Various solvent-based techniques have been developed and optimized to enhance extraction efficiency and selectivity.

Conventional Solvent Extraction: Traditionally, solvents like methanol (B129727), ethanol (B145695), and dichloromethane (B109758) have been used for the extraction of taxanes. google.commdpi.com For instance, a process for extracting paclitaxel and its analogs from Taxus canadensis involves using methanol at an elevated temperature. google.com Another method utilizes a mixture of ethanol and water (between 50% to 80% by volume ethanol) to extract taxanes, which is advantageous as it leaves behind many unwanted lipophilic compounds and chlorophyll. google.com

Advanced Extraction Methods: More advanced and environmentally friendly techniques are also being employed to improve the extraction process. These include:

Supercritical Fluid Extraction (SFE): This technique often uses supercritical carbon dioxide, sometimes with a co-solvent like methanol, to extract taxanes. The selectivity and solvent power can be finely tuned by altering the temperature and pressure. researchgate.netmdpi.com

Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasound waves to enhance the extraction process, often in conjunction with solvents like ethanol. This method can improve efficiency and yield. mdpi.com For Taxus wallichiana var. mairei, optimal conditions included a 1:15 solid-to-liquid ratio and an ultrasound temperature of 40°C. mdpi.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more efficient extraction. mdpi.comcabidigitallibrary.org A study on Taxus baccata optimized MAE parameters such as microwave power, irradiation time, and solvent composition to maximize paclitaxel yield. cabidigitallibrary.org

The choice of extraction method and solvent system is crucial and depends on factors like the specific taxane being targeted, the plant material, and considerations of cost, efficiency, and environmental impact. mdpi.com

Primary Separation and Enrichment Protocols

Following the initial extraction, the crude extract contains a complex mixture of taxanes and other plant metabolites. Therefore, primary separation and enrichment steps are necessary to isolate the target compounds.

Liquid-Liquid Extraction (Partitioning): A common initial purification step is liquid-liquid extraction, where the crude extract is partitioned between two immiscible solvents to separate compounds based on their differential solubilities. For example, after an initial methanol extraction, the extract can be partitioned between water and a non-polar solvent like dichloromethane to separate the water-soluble impurities from the taxanes. google.comnih.gov Hexane is also used to remove fats and other non-polar impurities. google.com

Precipitation and Crystallization: Precipitation is another technique used for enrichment. This can be achieved by adding an anti-solvent to the extract, a solvent in which the target compound has low solubility, causing it to precipitate out. google.com For instance, adding acetonitrile (B52724) to an acetone (B3395972) solution of the extract can precipitate 10-DAB III. google.com Anti-solvent recrystallization, using methanol as the solvent and water as the anti-solvent, has been shown to effectively purify taxanes from crude extracts of Taxus cuspidata. mdpi.com

Column Chromatography: Column chromatography is a widely used method for the separation and purification of taxanes. mdpi.com

Normal-Phase Chromatography: Silica (B1680970) gel is a common stationary phase for normal-phase chromatography. The crude extract is loaded onto a silica gel column, and a solvent system, such as a mixture of acetone and hexane, is used to elute the different compounds at different rates, allowing for their separation. google.comnih.gov

Macroporous Resin Chromatography: Macroporous resins, such as AB-8 resin, have proven effective for the preparative separation and enrichment of taxoids from Taxus chinensis extracts. nih.gov This method offers advantages like lower cost and high efficiency. By using a stepwise gradient of ethanol in water, different taxanes can be selectively desorbed from the resin. nih.gov

These primary separation and enrichment protocols are essential for obtaining a fraction enriched in the desired taxane precursor, which can then be subjected to further high-resolution purification techniques.

Elucidation of the Biosynthetic Pathway and Enzymatic Transformations Leading to Baccatin Iii Scaffolds

Detailed Overview of the Taxane (B156437) Biosynthetic Pathway

The biosynthesis of the baccatin (B15129273) III scaffold is a multi-step process that can be broadly categorized into three main stages: the formation of the taxane core, a series of hydroxylations and acylations to modify the core skeleton, and finally, the attachment of a side chain to form paclitaxel (B517696). mdpi.comencyclopedia.pub The initial and committed step in this pathway is the cyclization of GGPP to form taxa-4(5),11(12)-diene, a reaction catalyzed by the enzyme taxadiene synthase (TS). numberanalytics.compnas.org

Following the formation of the taxadiene core, a cascade of oxygenation and acylation reactions takes place. numberanalytics.com These reactions are primarily catalyzed by cytochrome P450 monooxygenases and various acyltransferases. numberanalytics.compnas.org A key hydroxylation step occurs at the C5 position, converting taxadiene to taxa-4(20),11(12)-dien-5α-ol, which is then acetylated. pnas.org Subsequent hydroxylations at the C10 and C13 positions are crucial for the formation of the baccatin III structure. pnas.org The pathway is not strictly linear and can be viewed as a complex network with potential alternative routes and intermediate branch points. encyclopedia.pubmdpi.com The entire pathway to produce paclitaxel from GGPP is estimated to involve approximately 20 enzymatic steps. mdpi.comencyclopedia.pub

Table 1: Key Stages in the Taxane Biosynthetic Pathway

StageDescriptionKey Enzymes/Intermediates
Formation of Taxane Core Cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form the basic taxane skeleton.Geranylgeranyl diphosphate (GGPP), Taxadiene synthase (TS), Taxa-4(5),11(12)-diene
Modification of Core Skeleton A series of hydroxylation and acylation reactions at various positions of the taxane core.Cytochrome P450 monooxygenases, Acyltransferases, Taxa-4(20),11(12)-dien-5α-ol, 10-Deacetylbaccatin III
Side Chain Attachment Synthesis and attachment of the β-phenylalanyl-CoA side chain to the baccatin III core.Baccatin III, β-phenylalanyl-CoA

Characterization of Key Enzymes in Taxane Metabolism Relevant to C-7 and C-10 Positions

The functionalization of the C-7 and C-10 positions of the taxane core is critical for the bioactivity of paclitaxel and its analogues. This is achieved through the action of specific hydroxylases and acyltransferases.

Molecular and Functional Studies of 10-Deacetylbaccatin III 10-O-acetyltransferase (DBAT)

A pivotal enzyme in the late stages of baccatin III biosynthesis is 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT). nih.gov This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the C-10 hydroxyl group of 10-deacetylbaccatin III (10-DAB), yielding baccatin III. nih.govwikipedia.orgwikipedia.org The gene encoding DBAT has been cloned from Taxus species and functionally expressed in Escherichia coli. nih.gov

The recombinant DBAT enzyme exhibits a pH optimum of around 7.5. nih.gov Kinetic studies have determined the Km values for its substrates, 10-deacetylbaccatin III and acetyl-CoA, to be approximately 10 μM and 8 μM, respectively. nih.gov The enzyme demonstrates high regiospecificity for the 10-hydroxyl group of the taxane ring. nih.gov Structurally, DBAT belongs to the BAHD family of acyltransferases and possesses the conserved HXXXDG motif, which is associated with catalytic activity. mdpi.comnih.gov Overexpression of the DBAT gene in Taxus cell cultures has been shown to enhance the production of paclitaxel. nih.gov

Table 2: Properties of 10-Deacetylbaccatin III 10-O-acetyltransferase (DBAT)

PropertyValue/DescriptionReference
Enzyme Commission (EC) Number 2.3.1.167 wikipedia.org
Systematic Name acetyl-CoA:taxan-10beta-ol O-acetyltransferase wikipedia.org
Substrates 10-deacetylbaccatin III, Acetyl-CoA nih.govwikipedia.org
Products Baccatin III, CoA nih.govwikipedia.org
pH Optimum ~7.5 nih.gov
Km for 10-deacetylbaccatin III ~10 μM nih.gov
Km for Acetyl-CoA ~8 μM nih.gov

Investigation of Other Acyltransferases and Hydroxylases in Taxane Biosynthesis

Besides DBAT, several other acyltransferases and hydroxylases play crucial roles in modifying the taxane skeleton. The taxane-2α-O-benzoyl transferase (TBT) is involved in a late-stage acylation step. nih.gov Hydroxylases, which are predominantly cytochrome P450 enzymes, are responsible for introducing hydroxyl groups at various positions, including C-2, C-7, C-9, and C-13. frontiersin.orgnih.gov For instance, taxane 2α-hydroxylase and taxane 7β-hydroxylase have been identified and are known to act on intermediates in the pathway. encyclopedia.pubfrontiersin.org The C-7 configuration, in particular, has been shown to be a significant determinant in the metabolism of taxanes by human cytochrome P450 enzymes. nih.gov The complexity of the taxane biosynthetic pathway is highlighted by the presence of numerous acyltransferases that contribute to the structural diversity of taxoids. mdpi.com

Modern Approaches in Genetic and Metabolic Engineering for Enhanced Biosynthesis

The low natural abundance of paclitaxel has driven the development of genetic and metabolic engineering strategies to enhance its production. researchgate.net One major approach involves the overexpression of key rate-limiting enzymes in the biosynthetic pathway within Taxus cell cultures. nih.gov For example, the overexpression of taxadiene synthase (TXS) and DBAT has led to increased yields of taxanes. nih.gov

Another promising strategy is the heterologous production of taxane intermediates in microbial hosts like Saccharomyces cerevisiae (yeast) and E. coli. nih.govfrontiersin.org This involves transferring the relevant genes from Taxus into these microorganisms. While the complete synthesis of paclitaxel in a heterologous host has been challenging, significant progress has been made in producing early-stage intermediates like taxadiene. nih.govnih.gov Challenges in heterologous production include the proper functioning of plant-derived cytochrome P450 enzymes in microbial systems. frontiersin.orgnih.gov Recent breakthroughs, facilitated by the publication of Taxus genomes, have led to the identification of previously missing enzymes in the pathway, paving the way for the complete biosynthesis of paclitaxel and baccatin III in heterologous systems like Nicotiana benthamiana. plantae.orgoup.com

Biotransformation and Biocatalytic Strategies for Taxane Intermediate Production

Biotransformation, which utilizes whole microbial cells or purified enzymes to carry out specific chemical reactions, offers an alternative and often more efficient route for producing taxane derivatives. nih.gov

Microbial Bioconversion Systems for Taxane Derivatives

Microorganisms possess a diverse array of enzymes capable of modifying complex molecules like taxanes. nih.gov Various microbial systems have been screened for their ability to biotransform taxane derivatives. nih.gov For instance, certain fungi and bacteria can hydroxylate the taxane ring at different positions. researchgate.net An enzymatic process has been developed for the conversion of 10-DAB to baccatin III using an immobilized C-10 deacetylase from Nocardioides luteus, demonstrating the potential of microbial enzymes in targeted transformations. nih.gov This approach avoids the need for protecting other hydroxyl groups on the molecule. nih.gov Furthermore, engineered E. coli expressing the DBAT gene have been successfully used to convert exogenously supplied 10-deacetylbaccatin III into baccatin III. nih.gov The use of microbial bioconversion is a valuable tool for producing specific taxane intermediates and for generating novel derivatives with potentially improved pharmacological properties. nih.gov

Enzyme-Catalyzed Conversions of Taxane Scaffolds

The biosynthesis of the baccatin III core is a multi-step process involving numerous intermediates. nih.gov The conversion of these intermediate taxane scaffolds is a key area of research, with a significant focus on identifying the enzymes that can efficiently produce baccatin III and its analogs. Recent breakthroughs have led to the identification of nearly all the enzymes required to reconstitute the baccatin III pathway in heterologous systems like tobacco and yeast. technologynetworks.comnih.gov

Key enzymatic transformations in the late stages of the baccatin III pathway include specific hydroxylations and the strategic addition of acetyl and benzoyl groups to the taxane core.

Hydroxylation Reactions: A family of cytochrome P450 (CYP450) enzymes is responsible for introducing hydroxyl groups at various positions on the taxane ring. These oxygenation events are critical for the subsequent acylation steps and the ultimate biological activity of the final molecules. For instance, the enzyme taxane 10β-hydroxylase is responsible for adding a hydroxyl group at the C-10 position, a crucial step preceding the final acetylation to form baccatin III. numberanalytics.com Recent studies have also identified the P450 enzymes responsible for oxidations at the C-9 position (T9αH) and the formation of the characteristic oxetane (B1205548) ring found in some taxoids. nih.gov

Acylation Reactions: Acyltransferases are pivotal in decorating the taxane skeleton. These enzymes utilize activated acyl donors, such as acetyl-CoA and benzoyl-CoA, to esterify the hydroxyl groups introduced by P450 enzymes. The most studied of these reactions is the conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III. nih.govnih.gov

This reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which transfers an acetyl group from acetyl-CoA to the C-10 hydroxyl group of 10-DAB. nih.govwikipedia.org This is often considered a rate-limiting step in the biosynthesis of paclitaxel and its precursors. nih.gov The DBAT enzyme has been cloned from Taxus species and functionally expressed in microbial systems like E. coli for the biotechnological production of baccatin III. wikipedia.orgwikipedia.org

Other key acyltransferases include taxadien-5α-ol-O-acetyltransferase (TAT), which catalyzes the first acylation step of the pathway, and taxane-2α-O-benzoyltransferase (TBT), which is involved in an earlier acylation step leading to the formation of 10-DAB. nih.govuniprot.org The table below summarizes some of the key enzymes involved in the modification of taxane scaffolds.

Table 1: Key Enzymes in the Late-Stage Biosynthesis of Baccatin III This table is interactive. Click on the headers to sort.

Enzyme Abbreviation Substrate(s) Product(s) Reaction Type Source Organism
10-Deacetylbaccatin III-10-O-acetyltransferase DBAT 10-Deacetylbaccatin III, Acetyl-CoA Baccatin III, Coenzyme A Acetylation Taxus spp. nih.govwikipedia.org
Taxadien-5α-ol-O-acetyltransferase TAT Taxa-4(20),11(12)-dien-5α-ol, Acetyl-CoA Taxa-4(20),11(12)-dien-5α-yl acetate (B1210297), Coenzyme A Acetylation Taxus cuspidata nih.govuniprot.org
Taxane-2α-O-benzoyltransferase TBT 10-deacetyl-2-debenzoylbaccatin III, Benzoyl-CoA 10-Deacetylbaccatin III, Coenzyme A Benzoylation Taxus spp. nih.govigem.org
Baccatin III:3-amino-3-phenylpropanoyl Transferase BAPT Baccatin III, β-Phenylalanoyl-CoA N-debenzoyl-2'-deoxytaxol, Coenzyme A Acylation Taxus spp. nih.gov
Taxane 10β-hydroxylase T10βH Taxane-5α-acetoxy-10β-ol intermediate Dihydroxylated taxane intermediate Hydroxylation Taxus brevifolia numberanalytics.com

Researchers have also explored enzymes from other organisms for specific transformations. For example, a C-10 deacetylase from the bacterium Nocardioides luteus can catalyze the acetylation of 10-DAB to baccatin III using vinyl acetate as an acyl donor. nih.gov Additionally, enzymes from Rhodococcus sp. and Stenotrophomonas maltophilia have been identified that can specifically deacetylate the C-4 position of 10-DAB to produce 4,10-dideacetylbaccatin III. nih.gov These findings open avenues for chemoenzymatic synthesis and the production of novel taxoid derivatives.

Chemical Synthesis and Semisynthesis of 10 Deacetyl 7 Methyl Baccatin Iii and Its Analogues

Established Synthetic Routes to 10-Deacetylbaccatin III

The primary and most economically viable source of 10-deacetylbaccatin III is through extraction from renewable resources. It is naturally present in the needles of various yew species, particularly the European yew, Taxus baccata. mdpi.comnih.gov The concentration of 10-DAB in these needles is significantly higher than that of paclitaxel (B517696) in the bark of the Pacific yew, making it an abundant starting material. mdpi.com

Extraction processes typically involve:

Maceration of dried, ground yew needles in a solvent like ethanol (B145695) or methanol (B129727). google.com

Extraction of the resulting solution with an organic solvent. google.com

Purification through techniques such as column chromatography or selective crystallization from solvents like acetonitrile (B52724) to isolate crude or pure 10-DAB. google.com

An alternative semi-synthetic route starts from other taxane (B156437) compounds. For instance, a process has been developed to convert mixtures of 10-deacetyl taxol A, B, and C into 10-DAB. This method involves the strategic protection of the hydroxyl group at the C-7 position, followed by the cleavage of the C-13 ester side chain, and concluding with the removal of the C-7 protecting group. google.com

Interplay of C-10 Modifications with C-7 Functionalization in Taxane Synthesis

The synthesis of advanced taxanes is a masterful play of sequential reactions that leverages the inherent reactivity differences between the C-7 and C-10 hydroxyl groups. The typical strategy involves a two-step process:

C-7 Protection: The less reactive C-7 hydroxyl group is first protected, often with a bulky silyl (B83357) group like TES. This protection prevents the C-7 position from reacting in the next step. nih.gov

C-10 Acetylation: With the C-7 position blocked, the more reactive C-10 hydroxyl group can be selectively acetylated using reagents like acetyl chloride or acetic anhydride. nih.govresearchgate.net This step converts the 7-protected-10-deacetylbaccatin III into 7-protected-baccatin III. This transformation is a critical step in the semi-synthesis of paclitaxel. nih.govnih.gov

Enzymatic methods have also been developed for this transformation. The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) can specifically catalyze the acetylation of the C-10 hydroxyl group of 10-DAB to form baccatin (B15129273) III. nih.govresearchgate.net This enzymatic approach offers high regioselectivity under mild conditions, avoiding the need for protection/deprotection steps. nih.govresearchgate.net

Synthesis of Advanced Taxane Intermediates Incorporating C-7 Modified Baccatin III Scaffolds

C-7 modified baccatin III scaffolds are the linchpins in the synthesis of clinically important taxanes and novel analogues. Once the 7-protected baccatin III intermediate is formed (with the acetyl group at C-10), the next crucial step is the attachment of the complex side chain at the C-13 position.

The process generally involves:

Esterification of 7-protected baccatin III with a protected β-phenylisoserine side chain derivative. nih.gov

Removal of the protecting groups at the C-7 position and on the side chain to yield the final taxane product, such as paclitaxel. nih.gov

The creation of C-7 ethers, for example, has led to the discovery of novel taxanes with superior preclinical antitumor activity compared to paclitaxel, demonstrating the importance of synthesizing advanced intermediates with modified C-7 scaffolds. nih.gov These syntheses underscore the modularity of the taxane core, where modifications at the C-7 position, enabled by strategic protection and derivatization, are instrumental in developing next-generation anticancer therapeutics. tandfonline.com

Advanced Analytical Chemistry for Structural Elucidation and Characterization of 10 Deacetyl 7 Methyl Baccatin Iii and Derivatives

Comprehensive Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in the structural elucidation of organic compounds. By interacting with molecules in distinct ways, different spectroscopic techniques provide complementary pieces of information that, when combined, create a detailed structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 10-Deacetyl-7-methyl Baccatin (B15129273) III and its derivatives. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For instance, in the analysis of 10-deacetylbaccatin III, specific proton signals can be assigned to various parts of the taxane (B156437) core. The comparison of ¹H NMR spectra of an isolated compound with that of an authentic standard is a definitive method for structural confirmation. researchgate.net Research on endophytic fungi from Taxus wallichiana utilized ¹H NMR to confirm the production of 10-deacetylbaccatin III by comparing the spectrum of the fungal extract with a standard, showing identical features in the 0.5 to 8.5 ppm region. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and an understanding of their chemical environments.

A representative, though not exhaustive, table of expected NMR shifts for the core structure is provided below. Actual shifts can vary based on the solvent and specific derivative.

Atom Position ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
H-25.6 - 5.878 - 80
H-54.9 - 5.183 - 85
H-74.3 - 4.574 - 76
H-105.2 - 5.475 - 77
H-136.1 - 6.371 - 73
C1-Me1.0 - 1.221 - 23
C8-Me1.5 - 1.714 - 16
C15-Me2.0 - 2.226 - 28
Benzoyl H-ortho8.0 - 8.2130 - 131
Benzoyl H-meta7.4 - 7.6128 - 129
Benzoyl H-para7.5 - 7.7133 - 134

Note: This table is illustrative. Actual chemical shifts may vary.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules like taxanes. ESI-MS analysis of 10-deacetylbaccatin III typically shows characteristic fragment peaks. For example, mass spectra have revealed identical characteristic fragment peaks for both standard and fungal-derived 10-deacetylbaccatin III at m/z 545, 567, and 583, confirming its presence. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. aksaray.edu.tr This technique is highly sensitive and selective, making it ideal for identifying and quantifying taxanes in complex mixtures. aksaray.edu.trnih.gov In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored. For 10-deacetylbaccatin III, the ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 562.1 is often selected as the precursor ion, which then fragments to produce characteristic product ions at m/z 105.0, 327.0, and 345.0. oup.com This method has been successfully used to confirm the presence of 10-deacetylbaccatin III in extracts from Taxus baccata. aksaray.edu.tr

Technique Precursor Ion (m/z) Product Ions (m/z) Application
ESI-MS545, 567, 583-Structural Confirmation researchgate.net
LC-MS/MS562.1 ([M+NH₄]⁺)105.0, 327.0, 345.0Quantification and Identification in complex mixtures oup.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While not as structurally informative as NMR or MS for complex molecules like taxanes, it is a valuable tool for quantitative analysis and for detecting the presence of the characteristic benzoyl chromophore. The UV spectrum of 10-deacetylbaccatin III in a methanol-water mobile phase typically shows a maximum absorbance at around 227 nm, which is utilized for detection in HPLC analysis. nih.gov

High-Resolution Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for separating 10-Deacetyl-7-methyl Baccatin III from other related taxanes and impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones of purity assessment and quantification of taxanes. aksaray.edu.trnih.gov These methods offer high resolution, speed, and sensitivity.

A typical analytical HPLC method for 10-deacetylbaccatin III involves a C18 reversed-phase column with an isocratic or gradient elution using a mobile phase composed of methanol (B129727) and water or acetonitrile (B52724) and water. nih.gov Detection is commonly performed using a UV detector set at 227 nm. nih.gov For instance, a study developed an analytical HPLC method using a C18 column (4.6 × 250 mm, 5 μm) with a methanol-water (70:30 v/v) mobile phase at a flow rate of 1 ml/min. researchgate.net UHPLC, which uses smaller particle size columns, offers even faster analysis times and greater resolution, allowing for more precise purity determinations. researchgate.net The purity of 10-deacetylbaccatin III can be determined to be as high as 99.72 ± 0.18% using UHPLC-MS. researchgate.net

Parameter HPLC Conditions UHPLC Conditions
ColumnC18 (4.6 × 250 mm, 5 µm) nih.govresearchgate.netC18 (e.g., Kinetex 2.6u, 100 x 3 mm) nih.gov
Mobile PhaseMethanol:Water (70:30, v/v) researchgate.netAcetonitrile:Water gradient nih.gov
Flow Rate1.0 mL/min nih.govresearchgate.netHigher flow rates possible
DetectionUV at 227 nm nih.govresearchgate.netUV at 227 nm or MS detection
Retention Time~4.6 min researchgate.netShorter than HPLC

For the isolation of larger quantities of this compound for further studies or semi-synthetic applications, preparative chromatography techniques are employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a scaled-up version of analytical HPLC. A study reported the use of a C18 column (10 × 250 mm, 5 μm) with a flow rate of 10 ml/min for the preparative separation of 10-deacetylbaccatin III, achieving a recovery of about 90%. nih.govresearchgate.net

Centrifugal Partition Chromatography (CPC) is another liquid-liquid chromatography technique used for preparative scale purification. google.com It avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. google.com Different solvent systems such as methyl ethyl ketone/water, methyl tert-butyl ether/acetone (B3395972)/water, and dichloromethane (B109758)/methanol/water have been successfully used in CPC for the purification of 10-deacetylbaccatin III to a purity of over 99%. google.com

Other Advanced Analytical Techniques for Compound Characterization

Following purification, a comprehensive characterization of this compound is essential to confirm its structure and assess its purity. This is achieved through a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information, revealing characteristic losses of functional groups that can help to piece together the molecule's structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its specific molecular formula (C₃₀H₃₈O₁₀).

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters within the molecule, offering unambiguous proof of its structure.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the isolated compound. A validated HPLC method, typically using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be used to determine the percentage purity of this compound. A study on the purification of 10-deacetylbaccatin III reported achieving a purity of 99.72 ± 0.18% using preparative HPLC, demonstrating the high level of purity that can be attained for taxane derivatives.

Table 2: Summary of Analytical Techniques for Characterization

TechniquePurposeExpected Outcome for this compound
¹H and ¹³C NMRStructural ElucidationConfirmation of the methyl group at the C-7 position and overall molecular structure.
Mass SpectrometryMolecular Weight and Formula DeterminationAccurate mass measurement corresponding to C₃₀H₃₈O₁₀ and characteristic fragmentation pattern.
X-ray CrystallographyDefinitive 3D StructureDetermination of the complete stereochemistry and solid-state conformation.
HPLCPurity AssessmentHigh-purity profile, typically >99%.

The collective data from these advanced analytical techniques provides a comprehensive characterization of this compound, ensuring its identity, purity, and quality for further research and development.

Mechanistic Investigations of Biological Activities of 10 Deacetyl 7 Methyl Baccatin Iii and Its Analogues

Cellular and Molecular Mechanisms of Action

The primary mechanism of action for many taxanes involves their interaction with microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. While direct experimental data on the specific effects of 10-Deacetyl-7-methyl Baccatin (B15129273) III on microtubule dynamics are limited in publicly available research, the activities of its parent compound, 10-deacetylbaccatin III (10-DAB), and other taxanes provide valuable insights.

Taxanes like paclitaxel (B517696) are known to function as microtubule-stabilizing agents, promoting the assembly of tubulin into microtubules and inhibiting their depolymerization. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle, primarily at the G2/M phase, and ultimately induces apoptosis or programmed cell death in rapidly dividing cancer cells. nih.govnih.gov

Studies on baccatin III, a closely related precursor, have demonstrated its ability to induce G2/M phase cell cycle arrest in various human cancer cell lines. nih.govresearchgate.net Furthermore, research on 10-DAB has shown a slight arrest of Leishmania donovani promastigotes in the G2/M phase, suggesting a potential, albeit weaker, influence on cell cycle progression compared to paclitaxel. Current time information in Bangalore, IN. It is plausible that the 7-methyl modification on the baccatin core of 10-Deacetyl-7-methyl Baccatin III could modulate its binding affinity to tubulin and, consequently, its impact on microtubule dynamics and cell cycle modulation. However, without direct experimental evidence, this remains a hypothesis. A study on 7,10-modified paclitaxel and docetaxel (B913) analogs has shown that modifications at these positions can significantly influence their anticancer efficacy. nih.gov

In vitro Biological Activity Assessments in Cancer Cell Lines

Baccatin III, the immediate precursor to paclitaxel, has been shown to possess cytotoxic properties. nih.govresearchgate.net For instance, enzymatically synthesized baccatin III exhibited inhibitory activity against several human cancer cell lines, as detailed in the table below. nih.govresearchgate.net

Table 1: In vitro Cytotoxicity of Baccatin III in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
HeLa Cervical Cancer 4.30
A549 Lung Cancer 4-7.81
A431 Skin Cancer 4-7.81

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. (Source: Sah et al., 2020) nih.govresearchgate.net

The parent compound, 10-deacetylbaccatin III, has also been evaluated for its anticancer activity. One study reported that 10-DAB, at a concentration of 5.446 µg/mL, inhibited the proliferation of MCF-7 breast cancer cells by 44.8% after 24 hours of treatment. nih.gov Another study noted that the cytotoxicity of 10-DAB was relatively low, with a 50% cytotoxic concentration (CC50) greater than 500 µg/mL. nih.gov The methylation at the C-7 position in this compound could potentially alter this activity, as modifications at this site are known to influence the biological profile of taxanes.

Preclinical In vivo Efficacy Studies in Relevant Disease Models

Preclinical in vivo studies are essential for determining the therapeutic potential and biological effects of a compound in a living organism. While no specific in vivo efficacy studies for this compound have been reported in the reviewed literature, research on its parent compound, 10-deacetylbaccatin III, offers some insights.

Additionally, the antileishmanial activity of 10-deacetylbaccatin III has been demonstrated. It was found to selectively inhibit the growth of Leishmania donovani intracellular amastigotes within murine macrophages in vitro at a nanomolar concentration (IC₅₀ value of 70 nM). medkoo.com The compound also showed inhibitory effects on the growth of L. donovani promastigotes, although at higher concentrations. medchemexpress.com These findings suggest that the baccatin core structure possesses inherent biological activity that could be modulated by substitutions like the 7-methyl group.

Immunomodulatory Effects and Impact on Cellular Proliferation

The immune system plays a critical role in disease, and understanding the immunomodulatory effects of compounds is of significant interest. Research on taxane (B156437) derivatives has revealed their potential to influence immune responses.

A study evaluating the biological activity of three taxol derivatives, including 10-deacetylbaccatin III, assessed their immunomodulatory activity. The effect on T lymphocyte proliferation was determined by measuring the incorporation of tritiated thymidine (B127349) into the DNA of dividing cells. While another tested derivative, methyl (N-benzoyl-(2′R,3′S)-3′-phenylisoserinate), was found to inhibit T lymphocyte proliferation, the specific impact of 10-deacetylbaccatin III on this process was part of a broader investigation into its various biological activities. nih.gov The study also noted that all tested compounds, including 10-deacetylbaccatin III, decreased the number of cell divisions. nih.gov

The influence of the 7-methyl group on the immunomodulatory properties and antiproliferative effects of 10-deacetylbaccatin III remains to be elucidated through direct experimental investigation.

Comprehensive Structure-Activity Relationship (SAR) Studies of C-7 and C-10 Modified Taxane Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For taxanes, modifications at the C-7 and C-10 positions of the baccatin core have been a major focus of research to develop analogues with improved therapeutic properties.

The hydroxyl group at C-7 and the acetyl group at C-10 are key sites for chemical modification. Studies have shown that alterations at these positions can significantly impact cytotoxicity, microtubule assembly activity, and selectivity against different cancer cell lines. nih.gov For instance, a study on docetaxel analogues with various substitutions at the C-7 and C-10 positions revealed that appropriate modifications could lead to compounds with higher inhibitory activity than paclitaxel against several cancer cell lines. nih.gov

Another comprehensive study on paclitaxel analogues with modifications at the C-10 position indicated that while most analogues were slightly less active than paclitaxel in tubulin assembly assays and cytotoxicity, these modifications did not lead to a complete loss of activity. medchemexpress.com This suggests that the C-10 moiety may not be directly involved in the interaction with microtubules but could play a role in other aspects, such as binding to drug efflux pumps. medchemexpress.com The study also found that the cytotoxicity against a drug-resistant cancer cell line was sensitive to structural changes at the C-10 position. medchemexpress.com

Investigations into Drug Transport Mechanisms and Efflux Pump Interactions

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These transporters act as efflux pumps, actively removing a wide range of structurally diverse drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

Taxanes, including paclitaxel and docetaxel, are known substrates of P-gp. nih.gov The interaction of taxane analogues with P-gp is a critical area of investigation for overcoming MDR. SAR studies have suggested that the C-10 position of the paclitaxel molecule could influence its binding affinity to P-gp. medchemexpress.com Modifications at this position in a library of paclitaxel analogues resulted in some compounds showing better activity against a P-gp overexpressing, drug-resistant cell line (MCF7-ADR). medchemexpress.com

While there is no direct evidence regarding the interaction of this compound with P-gp or other efflux pumps, its structural similarity to other taxanes suggests that it could also be a substrate. The presence of the 7-methyl group could potentially alter its recognition and transport by these pumps compared to 10-deacetylbaccatin III. Further research is needed to investigate the specific interactions of this compound with drug transporters and to determine its potential to overcome or be susceptible to P-gp-mediated drug resistance. nih.gov

Applications in Medicinal Chemistry Research and Derivative Development

Rational Design and Synthesis of Novel Taxane (B156437) Analogues with Modified C-7 Positions

The synthesis of 10-deacetyl-7-methyl baccatin (B15129273) III begins with the precursor 10-deacetylbaccatin III (10-DAB), which is abundantly available from the needles of the European yew tree (Taxus baccata). nih.gov The synthetic challenge lies in the selective methylation of the C-7 hydroxyl group in the presence of other reactive hydroxyl groups at the C-1, C-10, and C-13 positions. A common strategy involves a series of protection and deprotection steps. For instance, the more reactive C-10 and C-13 hydroxyls can be selectively protected using bulky silyl (B83357) ethers. Following this, the C-7 hydroxyl can be methylated using a suitable methylating agent, such as methyl iodide in the presence of a base like sodium hydride. Subsequent deprotection of the other hydroxyl groups would then yield the desired 10-deacetyl-7-methyl baccatin III. This intermediate can then be used to synthesize novel taxane analogues by attaching various side chains at the C-13 position. google.com

StepDescriptionKey Reagents
1Starting Material10-Deacetylbaccatin III (10-DAB)
2Selective ProtectionSilylating agents (e.g., TES-Cl)
3Methylation of C-7 OHMethyl iodide (CH3I), Base (e.g., NaH)
4DeprotectionFluoride source (e.g., TBAF)
5Side-chain couplingProtected β-lactam or oxazoline (B21484) derivative

This interactive table outlines a plausible synthetic pathway for creating C-7 methylated taxane analogues.

Strategies for Achieving Improved Biological Efficacy and Modulated Pharmacological Profiles

Modification at the C-7 position of the baccatin core is a key strategy for modulating the biological activity and pharmacokinetic profile of taxanes. The introduction of a methyl group at this position, creating this compound as a precursor, is hypothesized to influence several key parameters.

Overcoming Multidrug Resistance (MDR): A significant challenge in taxane chemotherapy is the development of MDR, often mediated by the overexpression of P-glycoprotein (P-gp) efflux pumps. nih.gov Strategic modifications at the C-7 position can reduce the affinity of the taxane analogue for P-gp, thereby increasing its intracellular concentration in resistant cancer cells. tandfonline.com The small, lipophilic nature of a methyl group could potentially alter the substrate recognition by these transporters.

DerivativeModificationPredicted Impact on P-gp AffinityPredicted Water Solubility
Paclitaxel (B517696)C-7 OHHighLow
Docetaxel (B913)C-7 OHHighLow
7-O-methyl-docetaxel analogueC-7 OMePotentially ReducedVery Low

This interactive table provides a hypothetical comparison of properties for a 7-O-methylated taxane analogue against established drugs.

Development of Biologically Active Precursors and Prodrugs based on this compound

The development of prodrugs is a widely employed strategy to overcome the limitations of potent drugs, particularly their poor water solubility and lack of tumor specificity. nih.govmdpi.com this compound can serve as a valuable precursor in the synthesis of such prodrugs.

A common approach involves attaching a water-soluble moiety to one of the hydroxyl groups of the taxane. nih.gov While the C-7 position in this compound is already modified, other positions, such as the 2'-hydroxyl on the C-13 side chain, remain available for conjugation. For example, a water-soluble polymer like polyethylene (B3416737) glycol (PEG) or a targeting ligand such as a peptide could be attached to the 2'-position of a taxane analogue derived from this compound. mdpi.commdpi.com This would create a prodrug that is inactive and more soluble in its circulating form. Upon reaching the tumor microenvironment, specific enzymes could cleave the linker, releasing the active, C-7 methylated taxane derivative directly at the site of action. This approach aims to increase the therapeutic index by maximizing the drug concentration in the tumor while minimizing exposure to healthy tissues. nih.gov

Role in Addressing Challenges in Taxane Drug Development

The development of new taxane derivatives from precursors like this compound is crucial for addressing the persistent challenges in taxane-based cancer therapy.

One of the primary challenges is the poor water solubility of paclitaxel and docetaxel, which necessitates the use of formulation vehicles like Cremophor EL and polysorbate 80. These excipients are associated with significant side effects. While C-7 methylation further decreases water solubility, it is a step in the synthesis of novel analogues that could be formulated differently, for example, as nano-assemblies or as part of a prodrug strategy to enhance solubility. mdpi.com

Perhaps the most significant challenge is multidrug resistance (MDR). nih.gov The development of third-generation taxanes has focused on creating molecules that can evade the P-gp efflux pump. nih.gov Modifications at various positions of the taxane skeleton, including the C-7 position, are a key part of this strategy. By altering the chemical structure, it is possible to create analogues that are poor substrates for P-gp. The exploration of derivatives from this compound contributes to the broader effort of building a library of taxanes with diverse structural modifications, increasing the chances of identifying candidates that can effectively treat resistant cancers. tandfonline.com

Emerging Research Directions and Future Perspectives

Innovations in Sustainable and Scalable Production Technologies

The demand for taxanes for clinical use has spurred significant research into sustainable and scalable production methods, moving beyond the reliance on the slow-growing yew tree. eurekalert.orgnih.gov A key focus is the use of plant cell cultures of Taxus species as biofactories. nih.govfrontiersin.org These systems offer a controlled environment for producing taxane (B156437) precursors like 10-deacetylbaccatin III (10-DAB), which can then be chemically converted to more complex taxanes. nih.govnih.gov Innovations in this area include the optimization of culture conditions and the use of elicitors, such as coronatine, to boost taxane production and excretion into the culture medium. researchgate.net

Another promising avenue is the use of endophytic fungi, which have been found to produce taxanes independently of the yew tree. nih.gov While currently yielding low amounts, microbial fermentation with these fungi presents a sustainable and potentially scalable production platform. nih.gov Furthermore, advancements in extraction technologies, such as ultrasound-assisted and microwave-assisted extraction, are improving the efficiency of isolating taxanes and their precursors from both plant and cell culture sources. nih.gov These technologies reduce solvent consumption and extraction time, contributing to a more environmentally friendly production process. nih.gov

Integration of Synthetic Biology and Chemo-Enzymatic Synthesis Approaches

The convergence of synthetic biology and chemo-enzymatic synthesis is revolutionizing the production of taxanes. nih.gov A significant breakthrough has been the elucidation of the complete biosynthetic pathway of paclitaxel (B517696), which involves approximately 20 enzymatic steps. eurekalert.orgnih.gov This knowledge allows for the heterologous expression of genes encoding key enzymes in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govfrontiersin.org

For instance, the gene for 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), a crucial enzyme in the taxane pathway, has been successfully expressed in E. coli and even in the edible mushroom Flammulina velutipes, enabling the conversion of 10-DAB to baccatin (B15129273) III. frontiersin.orgnih.govnih.gov Researchers are also engineering these microbial factories to increase the supply of necessary precursors like acetyl-CoA, further enhancing the production of desired taxanes. frontiersin.org This integrated approach, combining biological and chemical steps, offers a powerful strategy for the efficient and sustainable synthesis of complex molecules like 10-Deacetyl-7-methyl Baccatin III and its derivatives. nih.gov

Exploration of Undiscovered Taxane Biosynthetic Pathways and Enzymes

Despite significant progress, the taxane biosynthetic pathway is not yet fully understood, with several enzymatic steps remaining to be characterized. frontiersin.org The discovery of these unknown enzymes, particularly hydroxylases and acyltransferases, is a major focus of current research. frontiersin.orgnumberanalytics.com Identifying these missing links is crucial for reconstructing the entire pathway in a heterologous host for complete biosynthesis of complex taxanes. nih.gov

The sequencing of Taxus genomes has provided a valuable resource for identifying candidate genes encoding these undiscovered enzymes. nih.gov Researchers are using in silico analysis and functional assays to characterize these enzymes and their roles in the intricate network of taxane biosynthesis. frontiersin.org The discovery of new enzymes not only completes our understanding of how yew trees produce these complex molecules but also provides new tools for metabolic engineering and the creation of novel taxane analogs with potentially improved properties. nih.gov

Advanced Derivatization Strategies for Enhanced Bioactivity and Specificity

To improve the therapeutic potential of taxanes and overcome challenges like multidrug resistance, researchers are developing advanced derivatization strategies. nih.gov These strategies involve chemically modifying the core taxane structure to create new analogs with enhanced bioactivity and improved pharmacological properties. nih.gov For example, modifications at various positions of the baccatin III core can lead to "second-generation" taxoids with potent activity against drug-resistant cancer cells. nih.gov

The development of specific derivatization protocols is essential for creating these novel compounds. nih.gov For instance, methods for selective protection and deprotection of hydroxyl groups on the taxane skeleton, such as the use of trichloroethoxycarbonyl (Troc) groups, are critical for controlled chemical synthesis. researchgate.netlktlabs.com These strategies allow for the precise modification of the molecule to explore structure-activity relationships and design new taxane derivatives with optimized efficacy and specificity.

Application of Computational Chemistry and Molecular Modeling in Taxane Research

Computational chemistry and molecular modeling have become indispensable tools in taxane research, aiding in both the design of new derivatives and the understanding of their mechanisms of action. nih.gov Molecular docking and molecular dynamics simulations are used to predict how different taxanes bind to their biological target, β-tubulin, and to understand the molecular basis of drug resistance. nih.govnih.gov

These computational approaches can identify key interactions between the drug and its target, guiding the design of new taxane analogs with improved binding affinity and efficacy. nih.gov For example, computational studies have been used to investigate the impact of mutations in β-tubulin on taxane binding, providing insights into resistance mechanisms. nih.gov Furthermore, computational methods are employed to predict the properties of new derivatives, helping to prioritize synthetic efforts towards compounds with the most promising therapeutic profiles. nih.gov

Q & A

Basic: What analytical methods are recommended for structural characterization of 10-Deacetyl-7-methyl Baccatin III?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For NMR, analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., COSY, HSQC, HMBC) to resolve methyl group positions (e.g., the 7-methyl substituent) and stereochemistry. HRMS can confirm the molecular formula (C30_{30}H38_{38}O10_{10}, MW 558.62) . Additionally, compare retention times and fragmentation patterns with reference standards using reverse-phase HPLC coupled with mass spectrometry .

Advanced: How can stereochemical inconsistencies in synthetic derivatives of this compound be resolved?

Stereochemical discrepancies often arise during derivatization (e.g., acetylation or hydroxylation). To address this:

  • Use X-ray crystallography for unambiguous confirmation of stereocenters .
  • Apply circular dichroism (CD) spectroscopy to compare optical activity with natural analogs .
  • Optimize reaction conditions (e.g., temperature, catalysts) to minimize epimerization. For example, silylation at the 7-position under inert atmospheres (argon) with pyridine as a base reduces side reactions .
    Contradictions in spectral data should be cross-validated with synthetic standards and computational modeling (e.g., DFT calculations) .

Basic: What bioassay models are used to evaluate the cytotoxicity of this compound?

Standard cytotoxicity assays include:

  • MTT or XTT assays in human cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Apoptosis detection via flow cytometry (Annexin V/PI staining) .
  • ROS generation assays using fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress induction .
    Baseline comparisons with taxane analogs (e.g., paclitaxel) are critical to contextualize potency .

Advanced: How can microbial biotransformation optimize the production of this compound derivatives?

  • Use Nocardioides luteus or engineered E. coli strains expressing 10-deacetylbaccatin III-10-O-acetyltransferase to hydroxylate or acetylate specific positions .
  • Monitor reaction progress via LC-MS/MS with a C18 column (mobile phase: acetonitrile/water gradient) .
  • For scale-up, implement open-whole-cell catalytic systems with low-cost acetyl donors (e.g., N-acetyl-d-glucosamine) to improve yield and reduce costs .

Basic: What are the key challenges in isolating this compound from natural sources?

  • Low abundance : The compound is typically extracted in trace amounts from Taxus species. Use preparative HPLC with a phenyl-hexyl stationary phase for purification .
  • Co-eluting impurities : Employ countercurrent chromatography (CCC) to separate structurally similar analogs (e.g., 10-Deacetylbaccatin III) .
  • Validate purity (>95%) via HPLC-UV at 227 nm and confirm absence of endotoxins using Limulus amebocyte lysate assays .

Advanced: How can isotopic labeling (e.g., deuterium) improve pharmacokinetic studies of this compound?

  • Synthesize deuterated analogs (e.g., this compound-D3, MW 561.64) via acid-catalyzed H/D exchange or enzymatic methods .
  • Use LC-HRMS with stable isotope tracing to monitor metabolic stability and tissue distribution in rodent models.
  • Compare plasma half-life and clearance rates with non-deuterated analogs to assess isotopic effects .

Basic: What spectroscopic markers distinguish this compound from its isomers?

  • NMR : The 7-methyl group appears as a singlet at δ ~1.2 ppm in 1H^1H-NMR. In 13C^{13}C-NMR, the C7 methyl carbon resonates at ~12–15 ppm .
  • IR : A strong carbonyl stretch at ~1740 cm1^{-1} (acetyl groups) and hydroxyl bands at 3400–3500 cm1^{-1} .
  • MS/MS : Key fragments include m/z 327 (loss of the side chain) and m/z 509 (deprotonated molecular ion minus CH3_3CO) .

Advanced: What strategies mitigate oxidative degradation during storage of this compound?

  • Store lyophilized samples at -20°C under argon in amber vials to prevent light/oxygen exposure .
  • Add antioxidants (e.g., ascorbic acid at 0.1% w/v) to liquid formulations.
  • Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC-UV quantification of degradation products (e.g., 7-epi isomers) .

Basic: What synthetic routes are reported for this compound?

  • Semi-synthesis : Start with 10-Deacetylbaccatin III (plant-derived). Introduce the 7-methyl group via Grignard reaction with methylmagnesium bromide in THF at 0°C .
  • Protection/deprotection : Use triethylsilyl (TES) groups to protect hydroxyls during methylation, followed by acidic cleavage (e.g., HCl/MeOH) .
  • Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How do computational methods aid in designing this compound analogs with enhanced bioactivity?

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to β-tubulin .
  • Use QSAR models to correlate substituent effects (e.g., methyl vs. ethyl groups) with cytotoxicity.
  • Validate predictions with in vitro tubulin polymerization assays and cytotoxicity screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.